molecular formula C13H10ClN3OS2 B2894343 (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine CAS No. 339022-75-2

(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine

Cat. No.: B2894343
CAS No.: 339022-75-2
M. Wt: 323.81
InChI Key: SSCPUUMECGJAJH-NVNXTCNLSA-N
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Description

The compound “6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with a complex structure. It has a molecular weight of 337.84757900238 . The compound is also known as "6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile" .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes an imidazo[2,1-b][1,3]thiazole ring, a sulfanyl group attached to a chlorophenyl group, and a carbaldehyde O-methyloxime group . The InChIKey for this compound is LVNVTDKIAXLVOY-UHFFFAOYSA-N .

Scientific Research Applications

Stereoisomerization and Biological Activity

Stereoisomerization studies of CITCO, a related compound, have implications for understanding the chemical stability and therapeutic potential of similar molecules. The E- and Z-isomers of CITCO, an agonist of the human constitutive androstane receptor (hCAR), were synthesized to address stability issues. Both isomers undergo E/Z isomerizations, suggesting a protonation-rotation mechanism, with implications for binding to hCAR (Diethelm-Varela et al., 2020).

Antimicrobial Applications

Synthesis of imidazo[1,2-a]pyridines and related compounds as potential antiulcer agents demonstrated the versatility of imidazo derivatives in medical chemistry. While the focus was on cytoprotective properties rather than antisecretory activity, the approach reflects the chemical's utility in developing treatments for conditions like ulcers (Starrett et al., 1989).

Herbicidal Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives were explored for herbicidal applications, highlighting the chemical's potential in agriculture. The synthesis and testing of these compounds for pre- and post-emergence herbicidal efficacy reveal the utility of imidazo[2,1-b][1,3]thiazole structures in developing new agrochemicals (Andreani et al., 1996).

Antitubercular and Antimicrobial Activity

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives showcased their potential as antitubercular agents. Some compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting the promise of imidazo[2,1-b][1,3,4]thiadiazole derivatives in addressing tuberculosis and possibly other microbial infections (Ramprasad et al., 2015).

Mechanism of Action

This compound is known to be a constitutive androstane receptor (CAR) agonist with an EC50 of 49 nm. It displays over 100-fold selectivity over PXR receptors and has no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR. It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Properties

IUPAC Name

(Z)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS2/c1-18-15-8-11-12(16-13-17(11)6-7-19-13)20-10-4-2-9(14)3-5-10/h2-8H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCPUUMECGJAJH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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